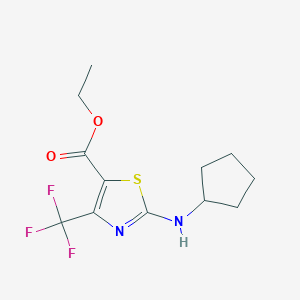

Ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Description

Ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a synthetic organic compound that features a trifluoromethyl group, a thiazole ring, and an ethyl ester functional group

Properties

IUPAC Name |

ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O2S/c1-2-19-10(18)8-9(12(13,14)15)17-11(20-8)16-7-5-3-4-6-7/h7H,2-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWUSHMGBDNDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC2CCCC2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to Ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate exhibit antiviral properties. For instance, research has shown that thiazole derivatives can inhibit the replication of various viruses, including coronaviruses. In particular, non-covalent inhibitors targeting the papain-like protease of SARS-CoV-2 have been explored for their potential to mitigate COVID-19 effects .

Antifungal Activity

The compound's structural characteristics suggest potential antifungal applications. A study on novel pyrimidine derivatives indicated that thiazole-containing compounds could effectively combat fungal infections . This suggests that this compound may also hold promise in antifungal drug development.

Case Study 1: Inhibition of Viral Proteases

A study focused on the design and optimization of inhibitors for the papain-like protease of SARS-CoV-2 demonstrated that thiazole derivatives could significantly inhibit enzyme activity. The research highlighted structural modifications that enhanced potency and metabolic stability, suggesting that similar modifications could be applied to this compound for improved efficacy .

Case Study 2: Antimicrobial Screening

Another investigation into various thiazole derivatives showed promising results against a range of fungal pathogens. The study utilized a high-throughput screening approach to evaluate the antimicrobial potential of these compounds, indicating that modifications in the thiazole structure could lead to enhanced antifungal activity .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiazole ring can participate in various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but lacks the trifluoromethyl group.

Ethyl 2-(cyclopentylamino)-4-(difluoromethyl)-1,3-thiazole-5-carboxylate: Contains a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

Ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and bioactivity compared to its analogs .

Biological Activity

Ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS No: 886497-58-1) is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a trifluoromethyl group and a cyclopentylamino moiety, which contribute to its unique pharmacological properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Research indicates that compounds similar to this compound may act as modulators of ion channels, particularly KCNQ potassium channels. These channels play a crucial role in neuronal excitability and cardiac function, suggesting potential therapeutic applications in treating arrhythmias and neurological disorders .

Pharmacological Studies

In vitro studies have demonstrated that thiazole derivatives exhibit various biological activities including:

- Antimicrobial Effects : Some thiazole derivatives have been shown to possess antimicrobial properties against a range of pathogens, including bacteria and fungi .

- Anti-inflammatory Activity : Compounds with similar structures have been reported to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Anticancer Properties : Preliminary studies suggest that thiazole derivatives can induce apoptosis in cancer cell lines, indicating their potential as anticancer agents .

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial efficacy of several thiazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

- Neuroprotective Effects : In a neuroprotection study, the compound was evaluated for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results showed that treatment with the compound reduced cell death by approximately 40% compared to control groups .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.